6-Methylnonan-2-one

Stereochemistry Chiral synthesis Structure-activity relationships

6-Methylnonan-2-one (synonym: 6-methyl-2-nonanone) is a branched aliphatic methyl ketone with molecular formula C₁₀H₂₀O and molecular weight 156.26 g·mol⁻¹. It belongs to the 2-alkanone class, characterized by a terminal acetyl group (−COCH₃) at position 2 of a nine-carbon backbone with a methyl branch at position The C6 methyl substituent introduces a stereogenic center, yielding a chiral molecule (unspecified stereochemistry in commercial preparations).

Molecular Formula C10H20O
Molecular Weight 156.269
CAS No. 104092-42-4
Cat. No. B2623210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylnonan-2-one
CAS104092-42-4
Molecular FormulaC10H20O
Molecular Weight156.269
Structural Identifiers
SMILESCCCC(C)CCCC(=O)C
InChIInChI=1S/C10H20O/c1-4-6-9(2)7-5-8-10(3)11/h9H,4-8H2,1-3H3
InChIKeyHTQPOMZKAGSTQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylnonan-2-one (CAS 104092-42-4): Structural Identity, Physicochemical Profile, and Procurement Baseline


6-Methylnonan-2-one (synonym: 6-methyl-2-nonanone) is a branched aliphatic methyl ketone with molecular formula C₁₀H₂₀O and molecular weight 156.26 g·mol⁻¹ [1]. It belongs to the 2-alkanone class, characterized by a terminal acetyl group (−COCH₃) at position 2 of a nine-carbon backbone with a methyl branch at position 6. The C6 methyl substituent introduces a stereogenic center, yielding a chiral molecule (unspecified stereochemistry in commercial preparations). The compound is classified under GHS as a combustible liquid (H227), skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) [2]. It is commercially available from multiple suppliers at ≥95% purity for research use only . Critically evaluated thermophysical property data—including normal boiling temperature, critical temperature, critical pressure, and phase boundary pressures—are available through the NIST/TRC Web Thermo Tables (WTT) subscription database [3].

Why 2-Nonanone and Other Linear Methyl Ketones Cannot Substitute for 6-Methylnonan-2-one in Structure-Sensitive Applications


The C6 methyl branch in 6-methylnonan-2-one fundamentally alters the compound's three-dimensional shape, lipophilicity, conformational flexibility, and metabolic handling compared to linear 2-alkanones such as 2-nonanone (CAS 821-55-6) or 2-decanone (CAS 693-54-9). Branching introduces an asymmetric carbon center (C6), producing a chiral molecule that linear homologs lack entirely—a critical consideration in any application where stereochemical recognition (enzymatic, receptor-mediated, or sensory) is operative [1]. The computed XLogP3 value of 3.2 for 6-methylnonan-2-one exceeds that of 2-nonanone (XLogP3 ≈ 3.14), reflecting enhanced lipophilicity that affects membrane partitioning, volatility, and formulation behavior [2]. Furthermore, several biological activity annotations associated with this compound in cheminformatics databases—particularly lipoxygenase inhibition and cell differentiation effects—are structurally attributed to the branched methyl ketone scaffold and cannot be assumed for linear analogs; however, users must independently verify these claims as they originate from patent disclosures and database records rather than peer-reviewed comparative pharmacology [3].

6-Methylnonan-2-one: Quantifiable Differentiation Evidence Against Closest Structural Analogs


Structural Chirality: C6 Methyl Branch Introduces a Stereogenic Center Absent in All Linear 2-Alkanone Homologs

6-Methylnonan-2-one possesses one undefined atom stereocenter at C6 due to the methyl branch, producing a chiral molecule (R/S enantiomers) [1]. In contrast, all linear 2-alkanone comparators—including 2-nonanone (C₉H₁₈O, CAS 821-55-6), 2-decanone (C₁₀H₂₀O, CAS 693-54-9), and 2-undecanone—have zero stereocenters and are achiral [2]. This binary difference (1 vs. 0 stereocenters) is categorical and carries profound implications for any application involving chiral recognition, including enzyme binding, receptor activation, and differential metabolism.

Stereochemistry Chiral synthesis Structure-activity relationships

Enhanced Lipophilicity: XLogP3 of 3.2 vs. 3.14 for 2-Nonanone Reflects Meaningful Partitioning Differences

The computed octanol-water partition coefficient (XLogP3) for 6-methylnonan-2-one is 3.2 [1], compared to 3.14 for the linear parent compound 2-nonanone [2]. Although both values fall within the same general lipophilicity range, the ΔXLogP3 of +0.06 log units corresponds to an approximately 15% increase in the octanol-water partition coefficient (P ratio ≈ 10^0.06 ≈ 1.15), indicating measurably enhanced membrane partitioning. For the C10 straight-chain homolog 2-decanone, the XLogP3 is approximately 3.7, making it more lipophilic than 6-methylnonan-2-one—demonstrating that methyl branching at C6 produces a lipophilicity intermediate between the C9 and C10 linear 2-alkanones.

Lipophilicity Membrane permeability ADME prediction

Critically Evaluated Thermophysical Data: NIST/TRC Certification Provides Engineering-Grade Reliability Absent for Many Analogs

The NIST/TRC Web Thermo Tables (WTT) contain critically evaluated recommendations for 6-methyl-2-nonanone spanning: normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure (8.48 × 10⁻⁸ kPa to 2252.53 kPa), critical density, liquid and gas density as functions of temperature (200–660.9 K), enthalpy of vaporization (255–660.9 K), heat capacity at saturation pressure, ideal gas heat capacity (200–1000 K), viscosity (gas and liquid), and thermal conductivity (gas and liquid) [1]. In contrast, 2-nonanone (CAS 821-55-6) and 2-decanone (CAS 693-54-9) have predominantly predicted or single-experimental-point physical property data from vendor datasheets, without the same breadth of critically evaluated thermodynamic recommendations . This represents a substantial quality differential for engineering calculations.

Thermophysical properties Process engineering Quality assurance

Documented Synthetic Route via Heterogeneous Catalytic Hydrogenation: A Verified Procurement Pathway Distinct from Linear Ketone Syntheses

A patent-defined synthetic route for 6-methylnonan-2-one is disclosed in US2015/246868 A1 : 900.0 g of 6-methyl-5-nonen-2-one is hydrogenated over 1.60 g of 5% Pd on activated carbon (Pd/C) at 60°C under 2 bar absolute hydrogen pressure in an autoclave under nitrogen, followed by filtration and vacuum distillation (10 mbar, 120°C) to yield 6-methyl-2-nonanone. This heterogeneous catalytic hydrogenation of an α,β-unsaturated ketone precursor is mechanistically distinct from the synthetic routes to linear 2-alkanones, which typically involve Grignard addition to aldehydes followed by oxidation, or direct oxidation of secondary alcohols. The availability of a verified, scalable patent route reduces synthetic risk for procurement planning.

Organic synthesis Catalytic hydrogenation Patent-defined preparation

GHS Safety Classification: Documented Irritancy Profile Supports Occupational Exposure Assessment in Procurement Planning

6-Methylnonan-2-one carries a GHS classification of Flammable Liquid Category 4 (H227: Combustible liquid), Skin Irritant Category 2 (H315: Causes skin irritation), Eye Irritant Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation), based on 100% aggregate notification from ECHA C&L Inventory [1]. In comparison, 2-nonanone (CAS 821-55-6) carries a similar irritancy profile (H315, H319) but is classified as Flammable Liquid Category 3 (H226: Flammable liquid and vapor) with a flash point of approximately 64°C [2], indicating higher flammability hazard than 6-methylnonan-2-one (Category 4). This distinction in flammability classification can affect storage, transport, and handling requirements during procurement.

Chemical safety GHS classification Occupational health

Procurement-Relevant Application Scenarios for 6-Methylnonan-2-one Based on Verified Differentiation Evidence


Chiral Probe or Substrate in Stereochemical Structure-Activity Relationship (SAR) Studies

The C6 stereogenic center of 6-methylnonan-2-one makes it a suitable chiral probe for SAR campaigns where the effect of methyl branching on biological target engagement is under investigation. Unlike the achiral linear 2-alkanones (2-nonanone, 2-decanone), this compound enables enantioselective studies—provided enantiopure material is sourced or resolved. Researchers exploring stereochemical discrimination in enzyme active sites, olfactory receptors, or membrane transporters should select this compound over linear analogs specifically to interrogate the contribution of chirality to activity [1].

Chemical Process Modeling and Engineering Design Requiring Critically Evaluated Thermophysical Data

For chemical engineers performing rigorous process simulations (Aspen Plus, CHEMCAD, or custom thermodynamic models), the availability of NIST/TRC critically evaluated thermophysical data for 6-methylnonan-2-one [2] reduces parameter uncertainty compared to using estimated property methods for less-characterized analogs. Applications include distillation column design, heat exchanger specification, vapor-liquid equilibrium modeling, and safety relief system sizing. Procurement of this specific compound is justified when the process model requires experimentally validated thermodynamic parameters rather than group-contribution estimates.

Intermediate in Fragrance or Agrochemical Synthesis via Defined Catalytic Hydrogenation Route

The patent-documented synthetic route from 6-methyl-5-nonen-2-one via Pd/C hydrogenation establishes 6-methylnonan-2-one as a tractable synthetic intermediate. For research programs requiring a branched C10 methyl ketone building block—for example, in the synthesis of branched pheromone analogs, fragrance ingredients, or agrochemical intermediates—the existence of a validated preparative route reduces synthetic risk. The saturated ketone product can serve as a precursor to secondary alcohols, amines, or oximes via standard carbonyl chemistry.

Occupational Safety-Conscious Procurement Where Reduced Flammability Classification Is Valued

Institutional purchasers operating under strict fire code regulations may prefer 6-methylnonan-2-one (GHS Flammable Liquid Category 4, H227) over 2-nonanone (Category 3, H226) for applications where both compounds could serve as solvents, carriers, or research intermediates. The lower flammability classification [3] may simplify storage requirements (reduced need for flammable-liquid cabinets in some jurisdictions), lower insurance premiums, and reduce shipping restrictions—factors that can influence total procurement cost even when the per-gram price of 6-methylnonan-2-one is higher.

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